molecular formula C5H12ClNO2 B555103 L-Alanine ethyl ester hydrochloride CAS No. 1115-59-9

L-Alanine ethyl ester hydrochloride

Cat. No.: B555103
CAS No.: 1115-59-9
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-WCCKRBBISA-N
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Description

L-Alanine ethyl ester hydrochloride is a chiral compound that belongs to the class of amino acid esters. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activity. The compound is often utilized as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

L-Alanine ethyl ester hydrochloride, also known as H-Ala-OEt.HCl, is an alanine derivative It is known that amino acids and their derivatives can influence a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Amino acids and their derivatives are known to influence the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that this compound may interact with these hormones or their receptors.

Biochemical Pathways

They can supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may be involved in energy metabolism and stress response pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 15361 , which may influence its absorption and distribution

Result of Action

Given its influence on the secretion of anabolic hormones , it may promote muscle growth and repair, enhance mental performance, and protect against exercise-induced muscle damage.

Action Environment

It is known that the compound should be stored at 4°c, away from moisture . This suggests that temperature and humidity may affect the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine ethyl ester hydrochloride typically involves the esterification of L-alanine with ethanol, followed by the conversion of the resulting ester to its hydrochloride salt. The reaction conditions often include the use of acid catalysts such as hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanine ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

L-Alanine ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Isopropyl 2-aminopropanoate hydrochloride
  • (S)-Methyl 2-aminopropanoate hydrochloride
  • (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Uniqueness

L-Alanine ethyl ester hydrochloride is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-59-9
Record name L-Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to L-Alanine ethyl ester hydrochloride when exposed to gamma radiation?

A: When this compound powder is irradiated with gamma rays, a specific free radical is generated. This radical, identified as CH3CHCOOC2H5, forms due to the interaction of the gamma radiation with the molecule. [] The formation of this radical has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy. [] The g-values and hyperfine structure constants obtained from the EPR analysis align with previous experimental and theoretical studies. []

Q2: Can this compound be used to synthesize optically active polymers?

A: Yes, this compound serves as a starting material for synthesizing optically active monomers, specifically L-[α-(N-p-acryloxybenzoyl)alanine ethyl esters]. [] These monomers can then be polymerized to create optically active polymers. This synthesis involves reacting this compound with 1-p-acryloxybenzoyloxy-4-chlorobenzotriazoles through an aminolysis reaction. []

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